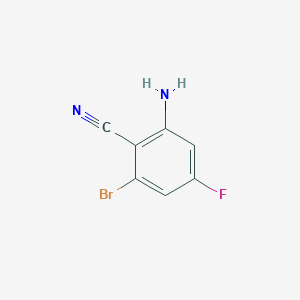

2-Amino-6-bromo-4-fluorobenzonitrile

描述

2-Amino-6-bromo-4-fluorobenzonitrile (C₇H₄BrFN₂) is a halogenated aromatic nitrile derivative featuring amino (-NH₂), bromo (-Br), fluoro (-F), and cyano (-CN) substituents. This compound is structurally characterized by bromine at position 6, fluorine at position 4, and the amino group at position 2 of the benzene ring. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic compounds .

属性

IUPAC Name |

2-amino-6-bromo-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCWUTDHTVBYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution Route

One efficient method involves the nucleophilic substitution of 2,6-dibromo-4-fluorobenzonitrile with ammonia to replace one bromine atom with an amino group. This reaction is typically performed in alcoholic solvents such as ethanol or methanol under reflux conditions. The reaction conditions are optimized to maximize yield and selectivity for the 2-amino substitution while retaining the bromine at the 6-position and fluorine at the 4-position.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 2,6-Dibromo-4-fluorobenzonitrile |

| Nucleophile | Ammonia (NH3) |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (~78-85 °C) |

| Reaction time | Several hours (4-12 h) |

| Yield | Moderate to high (50-80%) |

This method benefits from straightforward reaction setup and relatively mild conditions, making it suitable for both laboratory and industrial scale synthesis.

Multi-step Synthesis via Nitration, Reduction, and Diazotization

An alternative and detailed synthetic route involves multiple steps starting from o-fluorobenzonitrile:

Nitration: Introduction of a nitro group adjacent to the fluorine substituent using nitrating agents (e.g., nitric acid or saltpetre) in sulfuric acid medium at low temperatures (-2 to 2 °C) to control regioselectivity.

Reduction: Conversion of the nitro group to an amino group using iron powder and ammonium chloride in aqueous medium at 85-100 °C.

Bromination: Introduction of bromine at the desired position, often controlled by reaction conditions and reagents.

Diazotization and Deamination: The amino group is converted into a diazonium salt at low temperatures (-5 to 5 °C) using sodium nitrite in acidic conditions, followed by substitution with copper sulfate and reduction with sodium hypophosphite to finalize the product.

Purification: Extraction with organic solvents and recrystallization to obtain pure 2-amino-6-bromo-4-fluorobenzonitrile.

Reaction conditions summary:

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Nitration | Saltpetre, sulfuric acid | -2 to 2 | Controlled addition rate |

| Nitro reduction | Fe powder, NH4Cl, water | 85 to 100 | Temperature control critical |

| Diazotization | NaNO2, H2SO4, CuSO4 | -5 to 5 | Slow addition of NaNO2 |

| Reduction | Sodium hypophosphite | 40 to 65 | Controlled heating |

| Extraction & drying | Organic solvents, petroleum ether | Ambient | Multiple washing steps |

This route is well-documented in patent literature and provides a robust method for high purity product synthesis, suitable for pharmaceutical intermediates.

Suzuki-Miyaura Coupling Alternative

Another method involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions where 2-bromo-4-fluorobenzonitrile is coupled with appropriate boronic acid derivatives to install the amino substituent indirectly. This method is more complex and typically used for derivatives or advanced intermediates rather than direct synthesis.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) |

| Base | Potassium carbonate or similar |

| Solvent | Mixture of water and organic solvent |

| Temperature | 80-110 °C |

| Reaction time | Several hours |

This approach allows versatile functionalization but requires careful catalyst and ligand selection.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2,6-Dibromo-4-fluorobenzonitrile | Ammonia, ethanol/methanol, reflux | Simple, moderate to high yield | Requires dibromo precursor |

| Multi-step nitration route | o-Fluorobenzonitrile | Nitration, reduction (Fe/NH4Cl), diazotization, bromination | High purity, well-established | Multi-step, longer synthesis time |

| Suzuki-Miyaura coupling | 2-Bromo-4-fluorobenzonitrile | Pd catalyst, boronic acid, base, solvent | Versatile, allows substitution | Requires expensive catalysts |

Research Findings and Industrial Considerations

Industrial processes optimize reaction parameters such as temperature, reagent ratios, and purification steps to maximize yield and purity, often achieving >95% purity through recrystallization or chromatography.

The multi-step nitration and reduction sequence is favored for its regioselectivity and scalability in pharmaceutical intermediate production.

Safety considerations include handling of brominating agents and diazotization reagents, requiring controlled temperature and addition rates to avoid side reactions or decomposition.

化学反应分析

Types of Reactions

2-Amino-6-bromo-4-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromine atom with boronic acids to form carbon-carbon bonds.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Ammonia or other nucleophiles in solvents like ethanol or methanol.

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivatives, and a base such as potassium carbonate.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Suzuki-Miyaura Coupling: Biphenyl derivatives.

Reduction: Primary amines.

科学研究应用

2-Amino-6-bromo-4-fluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Amino-6-bromo-4-fluorobenzonitrile depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from this compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-6-bromo-4-fluorobenzonitrile with three closely related derivatives, emphasizing substituent positions, molecular properties, and applications:

Key Observations:

Substituent Positioning and Reactivity: The bromine position (6 vs. 4 vs. 3) significantly influences electronic effects. Fluorine at position 4 (target compound) vs. 6 (2-Amino-4-bromo-6-fluorobenzonitrile) alters dipole moments and metabolic stability, as fluorine is often used to block metabolic hotspots .

Functional Group Variations: The cyano group (-CN) in all compounds contributes to high polarity and reactivity, making them suitable for nucleophilic substitution or cross-coupling reactions. Replacement of bromine with chlorine or methoxy groups (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) modifies solubility and bioavailability .

Applications: Bromo-fluoro benzonitriles are frequently used in kinase inhibitor synthesis, as seen in , where a structurally complex derivative is employed in Binimetinib production . The absence of MSDS for 6-Amino-3-bromo-2-fluorobenzonitrile underscores the need for caution in handling such research chemicals.

Research Findings and Data Gaps

Synthetic Utility :

- Bromine and fluorine substituents enable regioselective functionalization. For example, Suzuki-Miyaura couplings with brominated analogs are feasible, while fluorine enhances electronic tuning .

Safety Considerations: 2-Amino-4-bromo-6-fluorobenzonitrile requires strict inhalation precautions, as per its safety data sheet . Similar protocols likely apply to the target compound.

生物活性

2-Amino-6-bromo-4-fluorobenzonitrile is a substituted benzonitrile compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biochemical properties, cellular effects, and mechanisms of action, supported by data tables and relevant case studies.

The compound has the following molecular characteristics:

- Molecular Formula : C7H5BrF N2

- Molar Mass : Approximately 218.03 g/mol

The presence of halogen substituents (bromo and fluoro) and an amino group significantly influences its reactivity and interaction with biological molecules.

This compound exhibits significant biochemical properties, including:

- Enzyme Interaction : The compound can act as both an inhibitor and activator of various enzymes, modulating biochemical pathways through specific binding interactions. These interactions may involve covalent bonding, hydrogen bonding, and van der Waals forces.

- Stability : It remains stable under standard laboratory conditions, although prolonged exposure may lead to decreased activity over time.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It alters signaling pathways by affecting the phosphorylation status of proteins involved in these cascades, leading to changes in cellular responses.

- Gene Expression : By interacting with transcription factors, it can modulate gene expression patterns, impacting cell function and metabolism.

The mechanism through which this compound exerts its biological effects involves:

- Binding Interactions : The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine substituents participate in halogen bonding. This facilitates the modulation of enzyme activity depending on the biochemical context .

Case Studies

Recent studies have highlighted various applications of this compound:

- Antimicrobial Activity :

常见问题

Q. What synthetic methodologies are most effective for preparing 2-Amino-6-bromo-4-fluorobenzonitrile, and how can intermediates be validated?

Answer:

- Key routes:

- Validation:

Q. What analytical techniques are essential for characterizing this compound’s structural and electronic properties?

Answer:

- X-ray crystallography (using SHELX or ORTEP ) resolves bond lengths/angles, particularly the nitrile group’s geometry and halogen interactions.

- Solid-state NMR (19F MAS-NMR) probes fluorine environments in crystalline phases .

- DFT calculations (e.g., Gaussian) correlate with experimental data to validate electronic structures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent orientation caused by rotational isomerism?

Answer:

- High-resolution X-ray datasets (Cu-Kα, λ=1.54178 Å) collected at low temperatures (100 K) minimize thermal motion artifacts .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···F contacts) influencing conformation .

- Twinning tests (via SHELXL) identify pseudosymmetry issues in crystals .

Q. What strategies address contradictions between computational predictions (e.g., dipole moments) and experimental spectral data?

Answer:

Q. How does the compound’s halogen bonding influence its reactivity in catalytic systems or supramolecular assemblies?

Answer:

- Single-crystal studies reveal Br···N≡C interactions stabilizing crystal packing, critical for designing coordination polymers .

- Kinetic experiments (e.g., monitoring SNAr reactions) quantify Br/F electronic effects on reaction rates .

- Electrostatic potential maps (from DFT) predict regioselectivity in electrophilic substitutions .

Methodological Notes

- Avoiding Commercial Bias: References to synthesis protocols exclude vendor-specific data (e.g., pricing in ).

- Data Reproducibility: Detailed crystallographic parameters (e.g., R-factors <0.05) ensure structural reliability .

- Safety & Compliance: Use fume hoods for bromine-handling steps; consult PubChem SDS for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。